

L-Serine Isopropyl Ester Hydrochloride: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Serine isopropyl ester hydrochloride*

Cat. No.: *B15544107*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of **L-Serine isopropyl ester hydrochloride**. The information is curated for professionals in research and development who require a thorough understanding of this compound for applications in peptide synthesis, drug discovery, and materials science. This document summarizes key quantitative data, outlines detailed experimental methodologies for its characterization, and presents logical workflows for its analysis.

Core Physicochemical Properties

L-Serine isopropyl ester hydrochloride is a derivative of the amino acid L-serine, where the carboxyl group has been esterified with isopropanol. This modification enhances its solubility in organic solvents, making it a valuable building block in various synthetic applications.^{[1][2]} The hydrochloride salt form improves its stability and handling properties.

General Information

Property	Value	Source(s)
Chemical Name	L-Serine isopropyl ester hydrochloride	[3]
Synonyms	(S)-Isopropyl 2-amino-3-hydroxypropanoate hydrochloride	[3]
CAS Number	37592-53-3	[2][4]
Molecular Formula	C6H14CINO3	[2][4]
Molecular Weight	183.63 g/mol	[2][4]
Appearance	White to off-white solid	[2]

Quantitative Physicochemical Data

A summary of the available quantitative physicochemical data for **L-Serine isopropyl ester hydrochloride** is presented below. For comparative purposes, data for the closely related L-Serine methyl ester hydrochloride is also included where available, as specific experimental values for the isopropyl ester are not widely published.

Property	L-Serine Isopropyl Ester Hydrochloride	L-Serine Methyl Ester Hydrochloride	Source(s)
Melting Point	Not available	158-166 °C	[5]
Solubility	≥ 100 mg/mL in H ₂ O (544.57 mM)	Soluble in water	[2][6]
pKa	Not available	Not available	
Optical Rotation	Not available	+4.5 to +6.5° (c=1 in MeOH)	[5]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **L-Serine isopropyl ester hydrochloride** are provided below. These protocols are based on standard laboratory practices for the characterization of amino acid derivatives.

Synthesis of L-Serine Isopropyl Ester Hydrochloride

A common method for the synthesis of amino acid ester hydrochlorides is through the Fischer esterification of the parent amino acid in the corresponding alcohol with hydrogen chloride.

Materials:

- L-Serine
- Anhydrous Isopropanol
- Hydrogen Chloride (gas) or Thionyl Chloride
- Diethyl ether
- Reaction flask with a magnetic stirrer and a gas inlet/outlet
- Ice bath
- Rotary evaporator

Procedure:

- Suspend L-Serine in anhydrous isopropanol in a reaction flask equipped with a magnetic stirrer.
- Cool the suspension in an ice bath.
- Bubble dry hydrogen chloride gas through the suspension with constant stirring. Alternatively, add thionyl chloride dropwise to the cooled suspension.
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
- Remove the solvent under reduced pressure using a rotary evaporator.

- The resulting solid is triturated with diethyl ether to remove any unreacted starting materials and byproducts.
- The solid product is collected by filtration and dried under vacuum to yield **L-Serine isopropyl ester hydrochloride**.

Melting Point Determination

The melting point is a crucial indicator of purity.[\[7\]](#)

Materials:

- **L-Serine isopropyl ester hydrochloride** sample
- Capillary tubes
- Melting point apparatus (e.g., Mel-Temp or similar)

Procedure:

- Ensure the **L-Serine isopropyl ester hydrochloride** sample is completely dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to about 20°C below the expected melting point.
- Then, decrease the heating rate to 1-2°C per minute.
- Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[\[8\]](#)

Solubility Determination

Materials:

- **L-Serine isopropyl ester hydrochloride**

- Distilled water
- Vortex mixer
- Analytical balance
- Volumetric flasks

Procedure:

- Accurately weigh a specific amount of **L-Serine isopropyl ester hydrochloride**.
- Transfer the sample to a volumetric flask.
- Add a small amount of distilled water and vortex to dissolve the sample.
- Continue adding distilled water in small increments, with vortexing, until the sample is fully dissolved.
- Record the volume of solvent required to dissolve the sample.
- The solubility can be expressed in mg/mL or mol/L. For highly soluble compounds, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined after filtration.

pKa Determination by Titration

The pKa values of the ionizable groups can be determined by acid-base titration.[\[9\]](#)[\[10\]](#)

Materials:

- **L-Serine isopropyl ester hydrochloride**
- Standardized 0.1 M HCl solution
- Standardized 0.1 M NaOH solution

- pH meter with a glass electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar

Procedure:

- Dissolve a known amount of **L-Serine isopropyl ester hydrochloride** in a known volume of deionized water.
- Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
- Place the beaker with the sample solution on a magnetic stirrer and immerse the pH electrode in the solution.
- Record the initial pH of the solution.
- Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.2 mL) at a time.
- Record the pH after each addition of the titrant, allowing the reading to stabilize.
- Continue the titration until the pH has risen significantly (e.g., to pH 12).
- Plot a titration curve of pH versus the volume of NaOH added.
- The pKa of the α -amino group is the pH at the half-equivalence point.

Spectroscopic Analysis

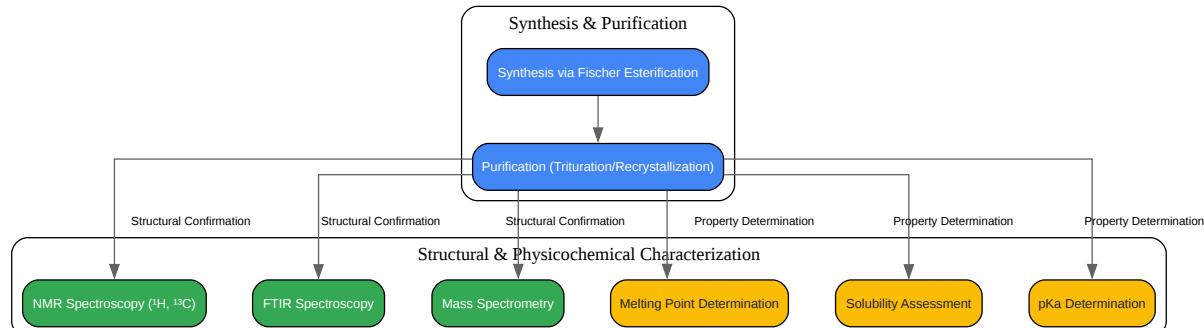
1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Procedure:

- A small amount of the dry **L-Serine isopropyl ester hydrochloride** sample is mixed with potassium bromide (KBr) and pressed into a pellet.
- Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
- The spectrum is recorded over a range of 4000-400 cm⁻¹.
- Expected characteristic peaks would include: O-H stretch (from the hydroxyl group), N-H stretch (from the ammonium group), C-H stretch (from the isopropyl and backbone), C=O stretch (from the ester), and C-O stretch (from the ester and hydroxyl group).[\[11\]](#)

2. Nuclear Magnetic Resonance (NMR) Spectroscopy


¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule.

Procedure:

- Dissolve a small amount of **L-Serine isopropyl ester hydrochloride** in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
- Transfer the solution to an NMR tube.
- Acquire ¹H and ¹³C NMR spectra using an NMR spectrometer.
- The ¹H NMR spectrum is expected to show signals for the protons of the isopropyl group, the α -proton, the β -protons, and the hydroxyl proton.
- The ¹³C NMR spectrum will show distinct signals for the carbons of the isopropyl group, the ester carbonyl carbon, the α -carbon, and the β -carbon.

Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow for the physicochemical characterization of **L-Serine isopropyl ester hydrochloride** and a typical workflow for its application in peptide synthesis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chembk.com [chembk.com]
- 4. chemscene.com [chemscene.com]
- 5. chemimpex.com [chemimpex.com]
- 6. labsolu.ca [labsolu.ca]

- 7. thinksrs.com [thinksrs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. sacbiotech.wordpress.com [sacbiotech.wordpress.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [L-Serine Isopropyl Ester Hydrochloride: A Comprehensive Physicochemical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15544107#physicochemical-properties-of-l-serine-isopropyl-ester-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com